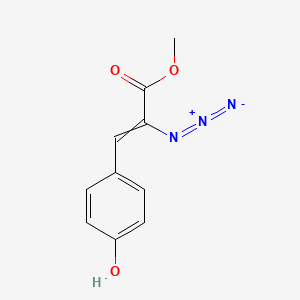![molecular formula C9H12N2O B14328596 Formamide, N-[2-(phenylamino)ethyl]- CAS No. 111154-10-0](/img/structure/B14328596.png)
Formamide, N-[2-(phenylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[2-(phenylamino)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group attached to a phenylaminoethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-(phenylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with an appropriate amine. For instance, the reaction of formic acid with 2-(phenylamino)ethylamine can yield the desired formamide compound. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of formamides often involves the carbonylation of ammonia or amines. This process can be adapted to produce Formamide, N-[2-(phenylamino)ethyl]- by using 2-(phenylamino)ethylamine as the starting material. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[2-(phenylamino)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenylaminoethyl moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Formamide, N-[2-(phenylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its amide functionality.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable amide bonds.
Mécanisme D'action
The mechanism by which Formamide, N-[2-(phenylamino)ethyl]- exerts its effects involves interactions with various molecular targets. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
N-Methylformamide: Another formamide derivative with similar properties.
Acetamide: A simpler amide with different reactivity and applications.
Uniqueness
Formamide, N-[2-(phenylamino)ethyl]- is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological and chemical systems, making it valuable for targeted applications.
Propriétés
Numéro CAS |
111154-10-0 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-(2-anilinoethyl)formamide |
InChI |
InChI=1S/C9H12N2O/c12-8-10-6-7-11-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,10,12) |
Clé InChI |
RQUOVBMKYXZTBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


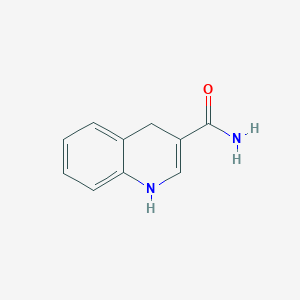
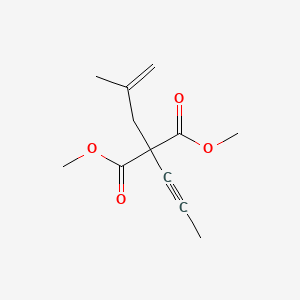

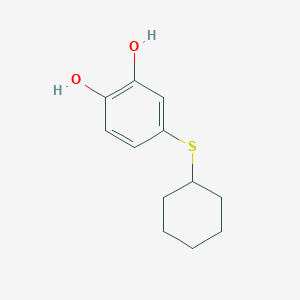
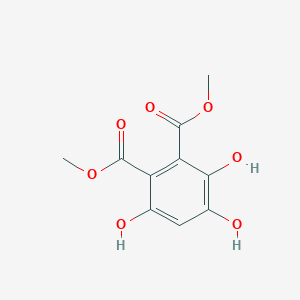

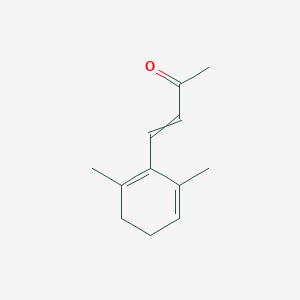
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
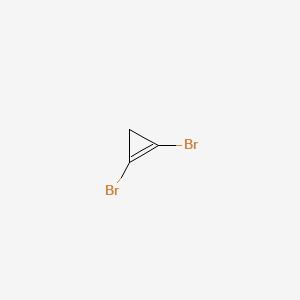
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
